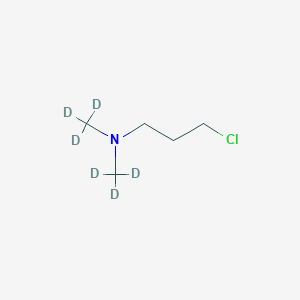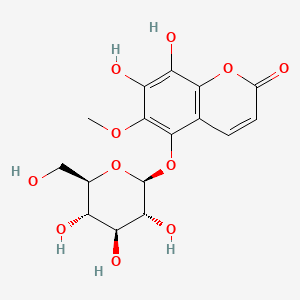
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula C16H18O11 and is known for its diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside typically involves the condensation of hydroxyhydroquinone triacetate with malonic acid in the presence of concentrated sulfuric acid . This reaction leads to the formation of the coumarin core, which is then glycosylated to produce the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biotechnological methods, such as microbial fermentation, can also be explored for more sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methoxy and hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Fraxetin (7,8-Dihydroxy-6-methoxycoumarin): A closely related compound with similar antioxidant properties.
Esculetin (6,7-Dihydroxycoumarin): Another coumarin derivative known for its anti-inflammatory and anticancer activities.
Uniqueness: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts.
Eigenschaften
Molekularformel |
C16H18O11 |
|---|---|
Molekulargewicht |
386.31 g/mol |
IUPAC-Name |
7,8-dihydroxy-6-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-15-11(22)10(21)13-5(2-3-7(18)26-13)14(15)27-16-12(23)9(20)8(19)6(4-17)25-16/h2-3,6,8-9,12,16-17,19-23H,4H2,1H3/t6-,8-,9+,12-,16+/m1/s1 |
InChI-Schlüssel |
BAZWWTPGKHBBQD-YEHKCIQMSA-N |
Isomerische SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


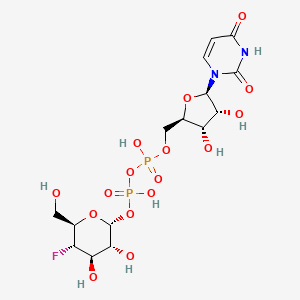
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
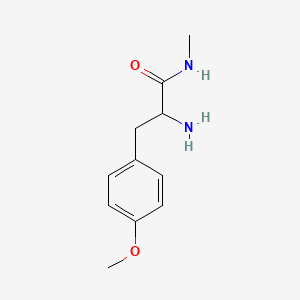
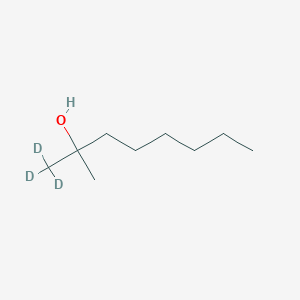
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
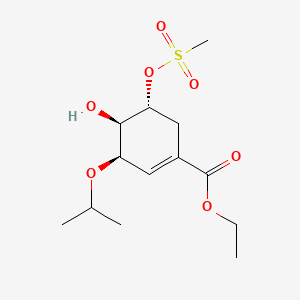
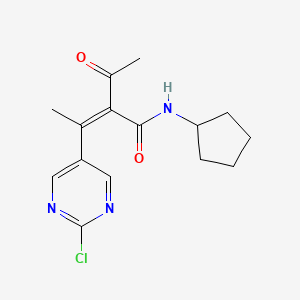

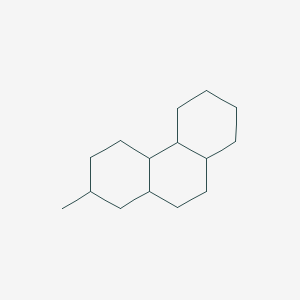
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

